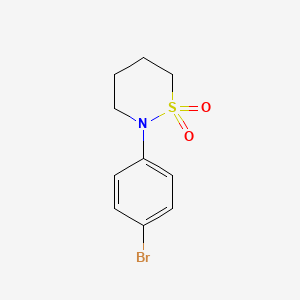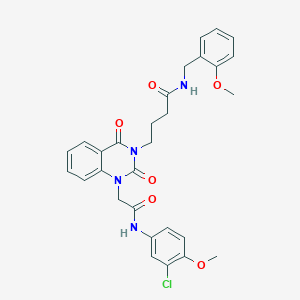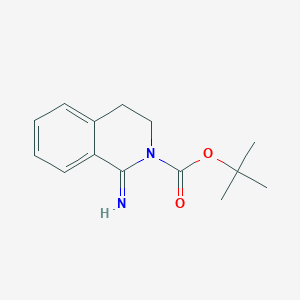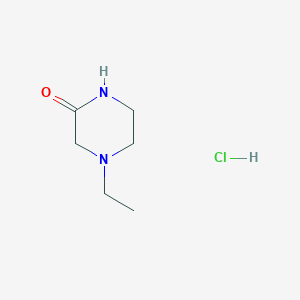
2-(4-Bromophenyl)thiazinane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)thiazinane 1,1-dioxide, also known by its CAS Number 57446-43-2, is a chemical compound with a molecular weight of 290.18 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of this compound can be achieved through the reaction between (4-bromophenyl)methanol and 1,2-thiazinane-1,1-dioxide . This reaction is carried out using 2,3,4,5-tetrafluorophenylboronic acid, oxalic acid dihydrate, and a mixture of hexafluoroisopropanol (HFIP) and nitromethane .Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-bromophenyl)-1,2-thiazinane 1,1-dioxide . Its InChI code is 1S/C10H12BrNO2S/c11-9-3-5-10(6-4-9)12-7-1-2-8-15(12,13)14/h3-6H,1-2,7-8H2 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 98-100 degrees Celsius .Applications De Recherche Scientifique
Corrosion Inhibition
A study explored the corrosion inhibition performances of thiazole and thiadiazole derivatives, including those related to 2-(4-Bromophenyl)thiazinane, for the protection of iron metal surfaces. Quantum chemical parameters and molecular dynamics simulations were utilized to predict these performances, suggesting the effectiveness of these compounds as corrosion inhibitors (Kaya et al., 2016).
Synthetic Chemistry
- o-Bromophenylzinc Compounds : Research demonstrated that o-bromophenylzinc compounds, related to the 2-(4-Bromophenyl)thiazinane structure, serve as efficient synthetic equivalents in palladium-catalyzed cross-coupling reactions, facilitating the synthesis of diversely substituted benzene derivatives (Okano et al., 1998).
- Palladium-catalysed Isocyanide Insertion : The palladium-catalysed isocyanide insertion into 2-bromophenylthioureas leads to the formation of 4-substituted imino-4H-benzo[d][1,3]thiazin-2-amines, demonstrating a novel synthetic route for the construction of complex thiazinane derivatives (Pandey et al., 2014).
Medicinal Chemistry
- BACE1 Inhibition for Alzheimer's Treatment : Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide derivative Verubecestat (MK-8931), a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), highlights the therapeutic potential of similar structures in the treatment of Alzheimer's disease (Scott et al., 2016).
Advanced Materials
- Electron-Transport and Hole-Blocking Layers in OLEDs : The synthesis and application of (m-bromophenyl)diphenylphosphine oxide demonstrate the utility of bromophenyl compounds in the development of materials for organic light-emitting diodes (OLEDs), showcasing their importance in electronic and photonic devices (Tan et al., 2016).
Safety and Hazards
The safety information available for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromophenyl)thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-9-3-5-10(6-4-9)12-7-1-2-8-15(12,13)14/h3-6H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERFCXIVDCLPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57446-43-2 |
Source


|
| Record name | 2-(4-bromophenyl)-1lambda6,2-thiazinane-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2654669.png)



![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654680.png)
![1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2654681.png)

![6-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2654684.png)



![6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B2654688.png)

